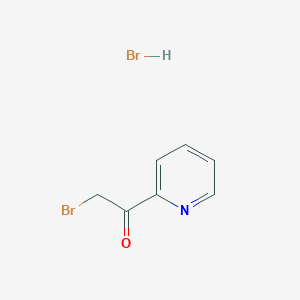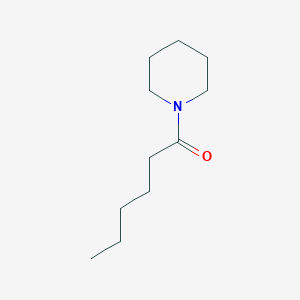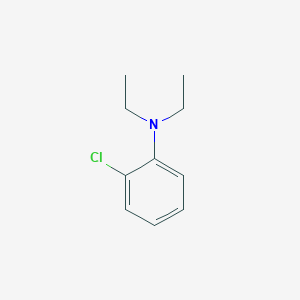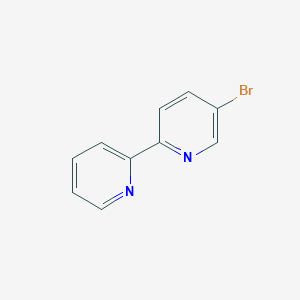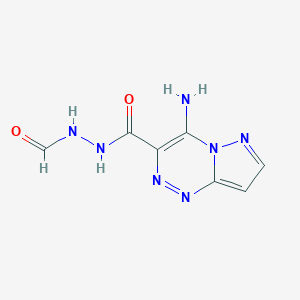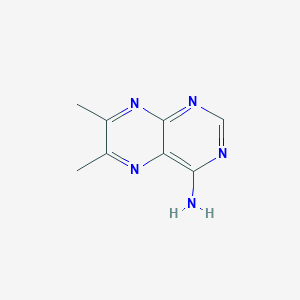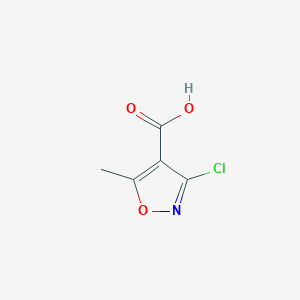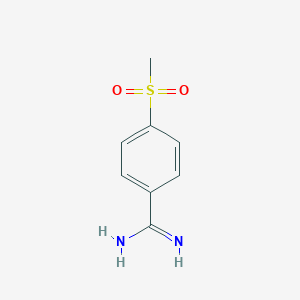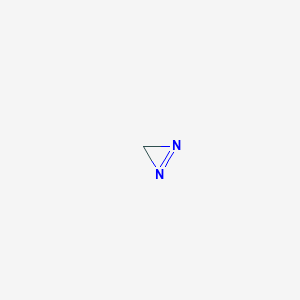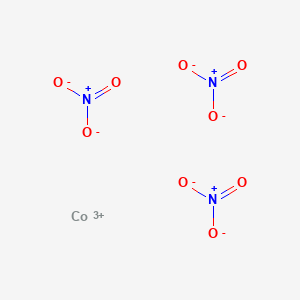
Cobalt trinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt trinitrate is a chemical compound with the molecular formula Co(NO3)3. It is a highly soluble salt that is commonly used in scientific research applications. Cobalt trinitrate is a powerful oxidizing agent and is often used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Cobalt trinitrate is commonly used in scientific research applications. It is often used as an oxidizing agent in the synthesis of other compounds. Cobalt trinitrate can also be used as a catalyst in chemical reactions. Additionally, cobalt trinitrate has been used in the production of magnetic materials.
Wirkmechanismus
Cobalt trinitrate is a powerful oxidizing agent. It can oxidize a wide range of organic compounds. The mechanism of action of cobalt trinitrate involves the transfer of electrons from the organic compound to the cobalt ion. This results in the formation of a new compound and the reduction of the cobalt ion.
Biochemische Und Physiologische Effekte
Cobalt trinitrate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, cobalt trinitrate has been shown to have anti-inflammatory properties. It can reduce the production of inflammatory cytokines and can inhibit the activity of inflammatory enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cobalt trinitrate in lab experiments is its high solubility. This makes it easy to dissolve in a variety of solvents. Additionally, cobalt trinitrate is a powerful oxidizing agent and can be used in a wide range of chemical reactions.
One limitation of using cobalt trinitrate in lab experiments is its toxicity. It can be harmful if ingested or inhaled and can cause skin irritation. Additionally, cobalt trinitrate is highly reactive and can be dangerous if not handled properly.
Zukünftige Richtungen
There are many potential future directions for research involving cobalt trinitrate. One area of interest is the use of cobalt trinitrate in the production of magnetic materials. Additionally, cobalt trinitrate has been shown to have antioxidant and anti-inflammatory properties, which could make it a potential therapeutic agent for a range of diseases. Further research is needed to explore these potential applications.
Synthesemethoden
Cobalt trinitrate can be synthesized by reacting cobalt hydroxide with nitric acid. The reaction is as follows:
Co(OH)2 + 6HNO3 → Co(NO3)3 + 3H2O
The resulting cobalt trinitrate is a bright red, highly soluble salt that can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
15520-84-0 |
|---|---|
Produktname |
Cobalt trinitrate |
Molekularformel |
Co(NO3)3 |
Molekulargewicht |
244.95 g/mol |
IUPAC-Name |
cobalt(3+);trinitrate |
InChI |
InChI=1S/Co.3NO3/c;3*2-1(3)4/q+3;3*-1 |
InChI-Schlüssel |
JGDIMKGYTAZXOY-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Synonyme |
Cobalt(III) nitrate. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



